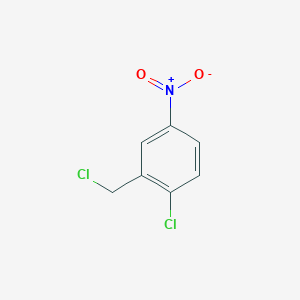

1-Chloro-2-(chloromethyl)-4-nitrobenzene

Description

The exact mass of the compound 1-Chloro-2-(chloromethyl)-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-(chloromethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(chloromethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIWLYGDAZMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301631 | |

| Record name | 1-chloro-2-(chloromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-57-7 | |

| Record name | NSC145030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2-(chloromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

The following technical guide details the chemical properties, synthesis, and applications of 1-Chloro-2-(chloromethyl)-4-nitrobenzene , a specialized bifunctional building block in medicinal chemistry.

CAS Registry Number: 69422-57-7 (Isomer specific)

Synonyms: 2-Chloro-5-nitrobenzyl chloride;

Executive Summary

1-Chloro-2-(chloromethyl)-4-nitrobenzene is a high-value pharmacophore scaffold characterized by its dual electrophilic nature . Possessing both a highly reactive benzylic chloride and an activated aryl chloride (sensitized by a para-nitro group), this molecule allows for sequential, regioselective nucleophilic substitutions. It serves as a critical intermediate in the synthesis of fused heterocycles, including quinazolines , benzimidazoles , and 1,4-benzodiazepines , which are prevalent in oncology and anti-inflammatory drug discovery pipelines.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a trisubstituted benzene ring. The unique reactivity stems from the electronic relationship between the substituents:

-

Position 1 (Chloro): An aryl chloride activated for Nucleophilic Aromatic Substitution (

) by the electron-withdrawing nitro group at the para position. -

Position 2 (Chloromethyl): A benzylic chloride susceptible to rapid

reactions. -

Position 4 (Nitro): A strong electron-withdrawing group (EWG) that activates the C1-Cl bond and serves as a latent amine functionality.

Key Physical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 206.03 g/mol | |

| Appearance | Pale yellow crystalline solid | Low melting point solid |

| Melting Point | 45–48 °C | Impurities significantly lower MP |

| Boiling Point | ~318 °C (at 760 mmHg) | Decomposes at high T |

| Density | 1.462 g/cm³ | |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Hydrolyzes slowly in hot water |

Synthetic Routes & Manufacturing[3][4]

The industrial synthesis relies on the radical halogenation of the methyl precursor. Regiocontrol is critical to prevent over-chlorination to the dichloromethyl species.

Primary Synthetic Pathway: Radical Chlorination

Precursor: 2-Chloro-5-nitrotoluene (also known as 1-chloro-2-methyl-4-nitrobenzene).

Reaction Protocol:

-

Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (

). -

Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).

-

Solvent: Carbon tetrachloride (

) or Acetonitrile ( -

Conditions: Reflux under inert atmosphere (

) with UV irradiation or thermal initiation.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The nitro group at the para position (relative to the methyl group in the meta isomer perspective, but here it is para to the Cl and meta to the methyl? Correction: In 2-chloro-5-nitrotoluene, the nitro is meta to the methyl.) stabilizes the benzylic radical intermediate less effectively than a para-nitro, but the reaction proceeds efficiently due to the primary benzylic C-H bond strength.

Figure 1: Radical chlorination pathway. Stoichiometric control of NCS is vital to minimize the dichloromethyl impurity.

Reactivity Profile & Mechanistic Insights

The core value of this compound lies in its ability to undergo Orthogonal Functionalization .

Regioselectivity: Benzylic vs. Aryl Substitution

-

Reaction A (

at Benzylic Position): Occurs under mild conditions (RT to 60°C). Nucleophiles (amines, thiols, azides) attack the methylene carbon. -

Reaction B (

at Aryl Position): Occurs under forcing conditions (>80°C, strong base) or after the benzylic position has reacted. The C1-Cl bond is activated by the C4-Nitro group.

Cyclization Strategies (The "One-Pot" Advantage)

Researchers utilize this scaffold to build fused rings. For example, reacting with a bifunctional nucleophile (like a 1,2-diamine) triggers a cascade:

-

Rapid

attack at the chloromethyl group. -

Intramolecular

attack at the aryl chloride. -

Result: Formation of a tetrahydroquinazoline or benzimidazole core.

Figure 2: Divergent reactivity pathways allowing for flexible library generation.

Applications in Drug Development[5]

TNF- Modulators (Benzimidazoles)

Patents indicate the use of 2-chloro-5-nitrobenzyl chloride in synthesizing benzimidazole derivatives that modulate Tumor Necrosis Factor-alpha (TNF-

-

Mechanism: The benzyl chloride moiety is used to alkylate a benzimidazole core, introducing the nitro-aryl tail which is subsequently reduced and functionalized to tune potency.

Quinazoline Synthesis (Oncology)

The compound acts as a precursor for substituted quinazolines, a class of compounds known for EGFR inhibition in cancer therapy.

-

Workflow: Reaction with amidines or guanidines followed by oxidation leads to the aromatic quinazoline core.

Handling, Stability & Safety Protocols

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Lachrymator: Benzylic chlorides are potent tear agents.

-

Acute Toxicity: Harmful if swallowed or inhaled.

Experimental Safety Protocol:

-

Containment: All weighing and reactions must be performed in a functioning chemical fume hood.

-

Neutralization: Quench glassware with 5% aqueous ammonia or sodium hydroxide to destroy residual benzylic chloride before washing.

-

Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolysis releases HCl).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link]

-

Mckeever, B., et al. (2016). Pharmaceutical process and intermediates. U.S. Patent No.[2][3] 9,388,203.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

- Hamblin, J. N., et al. (2013).TNF-alpha modulating benzimidazoles. WO Patent 2013/186229. World Intellectual Property Organization.

Sources

- 1. WO2013186229A1 - Tnf -alpha modulating benzimidazoles - Google Patents [patents.google.com]

- 2. Pharmaceutical process and intermediates - Patent US-9388203-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6294200B1 - Pharmaceutical tablet suitable to deliver the active substance in subsequent and predeterminable times - Google Patents [patents.google.com]

Solubility Profiling & Process Engineering of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

Topic: Solubility of 1-Chloro-2-(chloromethyl)-4-nitrobenzene in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.[1]

Executive Summary & Compound Identity

1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS: 69422-57-7 ) is a critical electrophilic intermediate used in the synthesis of heterocycles, agrochemicals, and pharmaceutical APIs (e.g., benzimidazoles).[1] Its dual-functionality—possessing both a labile benzyl chloride moiety and a nitro group—dictates a specific solubility profile characterized by high affinity for polar aprotic and aromatic solvents, and significant reactivity in protic media.[1]

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling approaches, and a validated protocol for experimental determination, essential for optimizing crystallization and reaction yields.[1]

Physicochemical Core Data

| Property | Value | Source |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-4-nitrobenzene | [PubChem, 2025] |

| Synonyms | 2-chloro-5-nitrobenzyl chloride; 4-nitro-2-chlorobenzyl chloride | [Sigma-Aldrich, 2025] |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.02 g/mol | |

| Physical State | Crystalline Solid / Powder | |

| Melting Point | 63–64 °C | [Sigma-Aldrich, 2025] |

| Reactivity Alert | Lachrymator ; Hydrolyzes in water; Solvolyzes in warm alcohols.[1][2][3][4] |

Chemical Architecture & Theoretical Solubility

The solubility of 1-Chloro-2-(chloromethyl)-4-nitrobenzene is governed by the interplay between its aromatic hydrophobicity and the polarity of its substituents.[1]

Structural Analysis[1]

-

Aromatic Core: The benzene ring provides a lipophilic scaffold, ensuring high solubility in aromatic solvents like Toluene and Xylene .[1]

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that increases molecular polarity, enhancing solubility in polar aprotic solvents like Acetone , Ethyl Acetate , and DCM .[1]

-

Chloromethyl Group (-CH₂Cl): This moiety is the site of reactivity.[1] While it contributes to lipophilicity, it renders the compound susceptible to nucleophilic attack (solvolysis) in protic solvents (Methanol, Ethanol), especially at elevated temperatures.[1]

Predicted Solubility Profile

Based on structural analogues (e.g., Benzyl chloride, 4-Nitrochlorobenzene) and Hansen Solubility Parameters (HSP), the solubility hierarchy is defined as follows:

| Solvent Class | Representative Solvents | Solubility Rating | Process Implication |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Ideal for reaction medium; difficult for crystallization.[1] |

| Aromatic | Toluene, Chlorobenzene | High | Preferred for reaction scale-up and cooling crystallization.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Good intermediate solvents; Acetone unsuitable for strong bases.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Risk: Potential for ether formation (solvolysis) if heated.[1] Use for antisolvent crash-out only at low T. |

| Alkanes | Hexane, Heptane | Low | Excellent antisolvents for purification.[1] |

| Water | Water | Insoluble | Immiscible; causes slow hydrolysis to the benzyl alcohol.[1] |

Experimental Protocol: Solubility Determination

Since specific mole-fraction data for CAS 69422-57-7 is proprietary or sparse in public literature, researchers must generate internal data curves.[1] The following Self-Validating Protocol ensures accuracy by accounting for the compound's potential instability.

Method: Dynamic Laser Monitoring (or Gravimetric Alternative)

Objective: Determine the saturation mole fraction (

Workflow Diagram

Figure 1: Step-by-step workflow for solubility determination with integrated stability checkpoint.

Step-by-Step Procedure

-

Preparation: Weigh excess 1-Chloro-2-(chloromethyl)-4-nitrobenzene into a jacketed glass vessel.

-

Solvent Addition: Add the target solvent (e.g., Toluene).[1] Ensure solid phase persists (saturated solution).[1]

-

Equilibration: Stir at constant temperature (

K) for 4–6 hours.-

Expert Insight: For alcoholic solvents, limit time to <2 hours and maintain

C to prevent conversion to the benzyl ether.[1]

-

-

Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

-

Quantification:

-

Validation: Repeat at

K. If degradation products (>1%) appear in HPLC, the solvent is incompatible.[1]

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

The most accurate semi-empirical model for this class of nitro-aromatics is the Modified Apelblat equation:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

-

A, B, C : Empirical parameters derived from regression of experimental data.

Van't Hoff Equation (Thermodynamic Properties)

To calculate the enthalpy of dissolution (

Scientific Expectation: Dissolution of CAS 69422-57-7 is expected to be endothermic (

Process Engineering & Solvent Selection

For drug development and scale-up, solvent choice dictates yield and purity.[1]

Solvent Selection Logic

Figure 2: Decision tree for selecting solvents based on process intent.

Critical Recommendations

-

Crystallization: Use a Toluene/Heptane system.[1] Dissolve the crude solid in warm Toluene (high solubility), then slowly add Heptane (low solubility) or cool the solution.[1] This avoids the risk of solvolysis associated with alcohols.[1]

-

Reaction: Perform nucleophilic substitutions in DCM or Anhydrous THF . If using a phase-transfer catalyst, Toluene/Water (biphasic) is viable only if the reaction is faster than the hydrolysis rate.[1]

References

-

Sigma-Aldrich. (2025).[1] Product Specification: 1-chloro-2-(chloromethyl)-4-nitrobenzene (CAS 69422-57-7).[1][3][5][6][7]

-

PubChem. (2025).[1][3] Compound Summary: 1-Chloro-2-(chloromethyl)-4-nitrobenzene.[1][3][6][7] National Library of Medicine.[1]

-

ChemicalBook. (2025).[1] Physical Properties of Benzyl Chloride Derivatives.

-

NIST. (2025). Thermodynamic Data for Nitro-Chlorobenzenes. National Institute of Standards and Technology.[1]

Sources

- 1. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. 1-chloro-2-(chloromethyl)-4-nitrobenzene | 69422-57-7 [sigmaaldrich.com]

- 6. 1-chloro-2-(chloromethyl)-4-nitrobenzene | 69422-57-7 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

Technical Whitepaper: Safe Handling and Synthetic Utility of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

Executive Summary

1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS: 69422-57-7), often referred to as 2-chloro-5-nitrobenzyl chloride, is a high-value electrophilic building block in medicinal chemistry. Its dual functionality—an activated benzylic chloride and a nitro-substituted aryl core—makes it indispensable for constructing nitrogenous heterocycles such as quinazolines, indoles, and benzodiazepines.

However, its utility is matched by its severe hazard profile. As a potent lachrymator and alkylating agent , it poses significant risks of chemical burns, respiratory sensitization, and permanent ocular damage. This guide synthesizes field-proven handling protocols with mechanistic toxicology to provide a self-validating safety system for laboratory use.

Chemical Identity & Physical Properties[1]

| Property | Data |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-4-nitrobenzene |

| CAS Number | 69422-57-7 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | Pale yellow crystalline solid or semi-solid |

| Melting Point | 66 °C (approx.)[1] |

| Boiling Point | ~317 °C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, THF; reacts with water/alcohols |

| Key Hazards | Lachrymator , Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4 |

Toxicology & Hazard Mechanism: The "Why" Behind the Protocol

To safely handle this compound, one must understand its mechanism of action on biological tissue. It is not merely "corrosive"; it is a reactive electrophile.

The Alkylation Pathway

The benzylic carbon, activated by the electron-withdrawing nitro group and the inductive effect of the adjacent chlorine, is highly susceptible to nucleophilic attack (

-

DNA/RNA: Potential for guanine alkylation, leading to cytotoxicity.

-

Proteins: Cysteine and lysine residues are alkylated, disrupting enzymatic function and triggering immune responses (sensitization).

The Lachrymatory Response (TRPA1 Activation)

Like other benzylic halides (e.g., benzyl bromide), this compound activates the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel on sensory nerve endings. This activation causes a massive influx of

Visualization: Hazard Mechanism

Caption: Mechanistic pathway of toxicity: Direct alkylation of biological targets triggers TRPA1-mediated pain and tissue corrosion.

Safe Handling & Engineering Controls

Standard "good laboratory practice" is insufficient. A Zero-Exposure mindset is required.

Engineering Controls

-

Primary Containment: All operations (weighing, reaction setup, quenching) must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s) .

-

Secondary Containment: Use spill trays for all liquid transfers to prevent hood surface contamination.

-

Balance Enclosure: If weighing solids, use a balance enclosure or a static-free funnel inside the hood. Do not weigh on an open bench.

Personal Protective Equipment (PPE)

-

Respiratory: If hood containment is breached or for spill cleanup, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.

-

Dermal (Hands):

-

Inner Layer: 4 mil Nitrile (Inspection required).

-

Outer Layer:Silver Shield (Laminate) or 8 mil Nitrile. Standard latex or thin nitrile provides <5 minutes of breakthrough protection against benzylic chlorides.

-

-

Ocular: Chemical splash goggles (ventless) + Face shield. Note: Safety glasses are inadequate due to the lachrymatory vapor risk.

Application in Synthesis: Experimental Protocol

This compound is typically used to introduce the 2-chloro-5-nitrobenzyl moiety into amines or thiols. Below is a validated protocol for a nucleophilic substitution, designed with safety checkpoints.

Protocol: N-Alkylation of a Secondary Amine

Reaction:

Step-by-Step Methodology:

-

Preparation (In Fume Hood):

-

Charge a dry round-bottom flask (RBF) with the secondary amine (1.0 equiv) and anhydrous acetonitrile (0.1 M concentration).

-

Add an inorganic base (e.g.,

, 2.0 equiv) to scavenge the generated HCl. -

Safety Check: Ensure a quenching bath (see Section 5) is prepared before starting.

-

-

Addition:

-

Dissolve 1-Chloro-2-(chloromethyl)-4-nitrobenzene (1.1 equiv) in a minimal amount of acetonitrile.

-

Crucial: Add this solution dropwise to the amine mixture at 0 °C. The reaction is exothermic.

-

Why: Controlling temperature prevents runaway exotherms and minimizes vaporization of the lachrymator.

-

-

Reaction Monitoring:

-

Allow to warm to room temperature. Monitor by TLC or LC-MS.

-

Note: Do not remove aliquots from the hood. Quench TLC samples immediately in a vial of dilute NaOH before disposal.

-

-

Workup:

-

Quench: Add dilute aqueous ammonium hydroxide or 1M NaOH to destroy excess alkylating agent. Stir for 30 minutes.

-

Extract with Ethyl Acetate. Wash organic layer with brine.

-

Waste: All aqueous waste must be treated as hazardous (containing alkylating agents) until verified neutral.

-

Emergency Response & Decontamination

The "Rinse with Water" Fallacy: While water is the first aid for skin contact, it is too slow for decontaminating spills of benzylic chlorides due to low solubility.

Validated Quenching/Decontamination Solution

For glassware and spill cleanup, use the following "Decon Mix":

-

Composition: 50% Ethanol / 40% Water / 10% Concentrated Ammonium Hydroxide (or 2M NaOH).

-

Mechanism: The amine/hydroxide rapidly attacks the benzylic carbon (

), converting the toxic chloride into a harmless benzyl alcohol or amine derivative.

Spill Response Workflow

-

Evacuate: If outside the hood, evacuate the lab immediately.

-

PPE Up: Don Full-Face Respirator and Silver Shield gloves.

-

Contain: Cover spill with absorbent pads.

-

Neutralize: Soak pads with "Decon Mix" (described above). Allow to sit for 15-30 minutes.

-

Disposal: Double-bag as hazardous chemical waste.

Visualization: Safety & Handling Workflow

Caption: Operational workflow ensuring containment and neutralization of reactive residues.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link]

-

University of Tennessee Space Institute. (2025). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Chloride. (Applied by analogy to derivative). Retrieved from [Link]

Sources

Thermal Stability and Melting Point of 1-Chloro-2-(chloromethyl)-4-nitrobenzene: A Physicochemical and Hazard Analysis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected thermal stability and melting point of 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this paper establishes a robust predictive framework. By dissecting the molecule's structural components—a nitroaromatic system, an aromatic chlorine, and a reactive benzylic chloride—we synthesize insights from closely related and well-characterized analogs. The guide details standardized methodologies for empirical determination, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven protocols and guidance on data interpretation. The central objective is to equip researchers with the foundational knowledge and practical tools necessary to handle, store, and utilize this and similar chlorinated nitroaromatic compounds safely and effectively, grounding all recommendations in established principles of chemical reactivity and thermal analysis.

Introduction: The Chlorinated Nitroaromatic Landscape

Chlorinated nitroaromatic compounds (CNAs) are a class of chemicals of significant industrial importance, serving as key intermediates in the synthesis of dyes, pesticides, polymers, and pharmaceuticals.[1][2] Their utility is derived from the versatile reactivity imparted by the electron-withdrawing nitro group and the chloro-substituents. However, these same functional groups contribute to their recalcitrance in the environment and are often associated with significant biological and physical hazards, including toxicity and thermal instability.[1][3]

The molecule of interest, 1-Chloro-2-(chloromethyl)-4-nitrobenzene , combines three distinct structural motifs that dictate its physicochemical behavior:

-

A Nitro-substituted Benzene Ring: The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring and is a well-known energetic functional group, predisposing the molecule to exothermic decomposition.[4]

-

An Aromatic Chlorine Substituent: A halogen atom directly attached to the benzene ring, which is typically stable.

-

A Chloromethyl Group (Benzylic Chloride): A CH₂Cl group attached to the benzene ring. The C-Cl bond in this benzylic position is considerably more labile than its aromatic counterpart and represents a potential initiation site for thermal decomposition.[5]

This guide will therefore construct a profile of the thermal properties of 1-Chloro-2-(chloromethyl)-4-nitrobenzene by leveraging data from structural analogs and outlining the definitive experimental workflows required for empirical validation.

Physicochemical Properties & Structural Analog Analysis

To predict the properties of the target compound, we can compare its structure to known analogs. The introduction of a chloromethyl group in place of a methyl group, or the addition of a second chlorine atom, can significantly alter intermolecular forces (dipole-dipole interactions, London dispersion forces) and molecular weight, thereby influencing melting point and thermal characteristics.

| Property | 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Target) | 1-(Chloromethyl)-4-nitrobenzene[5][6] | 1-Chloro-2-methyl-4-nitrobenzene[7][8] | 1-Chloro-4-nitrobenzene[9] |

| Structure | (Structure not available) | (Structure not available) | (Structure not available) | |

| Molecular Formula | C₇H₅Cl₂NO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₆H₄ClNO₂ |

| Molecular Weight | 206.03 g/mol | 171.58 g/mol | 171.58 g/mol | 157.55 g/mol |

| Melting Point (°C) | Not Reported (Predicted > 45°C) | Solid, needle-like crystals[10] | 40 - 44 °C[7] | 80 - 83 °C |

| Key Structural Features | Aromatic Cl, Benzylic Cl, Nitro Group | Benzylic Cl, Nitro Group | Aromatic Cl, Methyl Group, Nitro Group | Aromatic Cl, Nitro Group |

Based on this comparison, the melting point of 1-Chloro-2-(chloromethyl)-4-nitrobenzene is expected to be higher than that of 1-Chloro-2-methyl-4-nitrobenzene (40-44 °C) due to its greater molecular weight and increased polarity from the additional chlorine atom.

Experimental Determination of Melting Point

The melting point is a fundamental thermodynamic property that provides a preliminary indication of a substance's purity and the strength of its crystal lattice forces.

Protocol 1: Digital Melting Point Apparatus

This protocol describes a standard method for obtaining a precise melting point range.

Causality Behind Experimental Choices:

-

Dry, Finely Powdered Sample: Ensures uniform heat transfer throughout the sample, preventing inconsistent melting.

-

Packed Capillary Tube: A small sample size (2-3 mm) in a narrow tube minimizes thermal gradients, leading to a sharper, more accurate melting range.

-

Slow Ramp Rate Near Melting Point: A rate of 1-2 °C/minute prevents thermometer lag, where the sample temperature rises faster than the thermometer can accurately measure, ensuring the observed temperature is the true temperature of the sample.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Repeat until the sample height is 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

-

Rapid Scan (Optional): Set a high temperature ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Prepare a new sample. Set the starting temperature to at least 20 °C below the approximate melting point found in the rapid scan.

-

Heating and Observation: Set the ramp rate to 1-2 °C/minute.

-

Record Data:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

Report the melting point as the range T₁ - T₂.

-

Comprehensive Thermal Stability Assessment

For nitroaromatic compounds, thermal stability is a critical safety parameter. A substance is considered thermally stable up to the temperature at which it begins to decompose, often in a self-accelerating, highly exothermic reaction. DSC and TGA are the cornerstone techniques for this assessment.[11][12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It reveals both endothermic events (like melting) and exothermic events (like decomposition).

Causality Behind Experimental Choices:

-

Inert Atmosphere (N₂): Using an inert gas prevents oxidative reactions with air, ensuring that the observed thermal events are intrinsic to the compound itself.

-

Sealed Crucibles: For volatile or potentially energetic materials, sealed (often high-pressure) crucibles contain any evolved gases, allowing the instrument to accurately measure the total energy of the decomposition event. This mimics a "worst-case" scenario in a closed vessel.

-

Small Sample Mass: Limits the total energy released during decomposition, protecting the instrument and the operator.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a suitable DSC pan (e.g., aluminum or high-pressure gold-plated steel).

-

Encapsulation: Hermetically seal the pan. Place an empty, sealed pan in the reference position.

-

Thermal Program:

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant rate, typically 10 °C/minute, up to a final temperature well beyond the expected decomposition (e.g., 400 °C).

-

Maintain a constant inert gas flow (e.g., Nitrogen at 50 mL/min).

-

-

Data Analysis:

-

Identify the sharp, endothermic peak corresponding to the melting point (Tₘ).

-

Identify the subsequent broad, exothermic peak, which indicates decomposition.

-

Determine the onset temperature of the exotherm (Tₒ), which is often considered the limit of thermal stability.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ). A high ΔHₔ (typically > 500 J/g) suggests a significant thermal hazard.

-

Caption: Workflow for DSC thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[12][13] It is used to determine decomposition temperatures and quantify the loss of volatile components.

Causality Behind Experimental Choices:

-

Inert Atmosphere (N₂): As with DSC, this isolates the thermal decomposition from oxidative processes.

-

Open Crucible: An open pan allows gaseous decomposition products to escape freely, enabling the microbalance to accurately record the mass loss of the solid residue.

-

Derivative Plot (DTG): Plotting the first derivative of the mass loss curve (d(mass)/dT) creates peaks at the temperatures of maximum mass loss rate, making it easier to identify distinct decomposition stages.

Step-by-Step Methodology:

-

Instrument Setup: Calibrate the TGA's microbalance and temperature sensor.

-

Sample Loading: Weigh 5-10 mg of the sample into an open ceramic or platinum TGA crucible.

-

Analysis:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (Nitrogen at 50-100 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant rate (10 °C/minute).

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature.

-

Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

-

Analyze the derivative curve (DTG) to identify the temperatures of the most rapid decomposition stages.

-

Note the percentage of residual mass at the end of the experiment.

-

Caption: Workflow for TGA decomposition analysis.

Discussion: Predicted Thermal Behavior and Hazards

The combined structure of 1-Chloro-2-(chloromethyl)-4-nitrobenzene points to a significant thermal hazard profile.

-

Decomposition Onset: The decomposition is likely to initiate at the weakest bond, which is the benzylic C-Cl bond of the chloromethyl group. Homolytic cleavage would form a resonance-stabilized nitrobenzyl radical and a chlorine radical.[5] This initiation step would likely occur at a lower temperature than the decomposition of the nitroaromatic ring itself.

-

Exothermic Reaction: Once initiated, the decomposition of the nitro group is highly exothermic and can become self-accelerating, leading to a thermal runaway. The presence of chlorine can lead to the formation of highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially phosgene (COCl₂) in the event of incomplete combustion.[4]

-

Safety Implications: The compound should be regarded as potentially explosive upon heating, especially under confinement.[4] Handling requires strict adherence to safety protocols, including avoiding high temperatures, sources of ignition, and contact with incompatible materials like strong bases or reducing agents.[16][17] Acute exposure can lead to health effects such as skin irritation and methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[10]

Caption: Logical pathway for thermal decomposition.

Conclusion

While direct experimental data for 1-Chloro-2-(chloromethyl)-4-nitrobenzene is scarce, a detailed analysis of its structural components and comparison with known analogs provides a strong basis for predicting its thermal behavior. The compound is expected to be a solid with a melting point above 45 °C and to exhibit significant thermal instability. The primary hazard stems from a highly exothermic decomposition initiated by the cleavage of the labile benzylic C-Cl bond.

It is imperative that any work with this compound be preceded by a thorough experimental safety characterization using the DSC and TGA protocols detailed in this guide. This empirical data is non-negotiable for ensuring safe handling, defining process safety limits, and developing appropriate storage conditions for this and other energetic nitroaromatic compounds.

References

-

Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Spain, J.C., & Hughes, J.B. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Symons, Z.C., & Bruce, N.C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845-850. [Link]

-

Higson, F.K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]

-

Ramos, J.L., et al. (2005). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 69(2), 347-354. [Link]

-

ChemSynthesis. (n.d.). 1-chloro-2-methyl-4-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Retrieved February 14, 2026, from [Link]

-

Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved February 14, 2026, from [Link]

-

New Jersey Department of Health and Senior Services. (2000). Hazard Summary: BENZENE, 1-(CHLOROMETHYL)-4-NITRO-. Retrieved February 14, 2026, from [Link]

-

CPAchem. (2022). Safety data sheet: 1-Chloro-4-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

Stenutz, R. (n.d.). 1-chloro-4-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

Slideshare. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 14, 2026, from [Link]

-

Rehman, A., et al. (2010). 1-(Chloromethyl)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1667. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved February 14, 2026, from [Link]

-

Penn State University. (n.d.). Differential Scanning Calorimetry. Janna Maranas Research Group. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

Stankus, B. (2018). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. AIChE Journal, 64(1), 2-10. [Link]

-

ResearchGate. (2010). 1-Chloromethyl-4-nitrobenzene. Retrieved February 14, 2026, from [Link]

-

IARC. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 5. 1-Chloromethyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. echemi.com [echemi.com]

- 9. 1-chloro-4-nitrobenzene [stenutz.eu]

- 10. nj.gov [nj.gov]

- 11. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 15. Differential Scanning Calorimetry | Janna Maranas Research Group [sites.psu.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. cpachem.com [cpachem.com]

Precision Storage & Handling of Moisture-Sensitive Chloromethyl Compounds

A Technical Guide for Research & Development

Executive Summary

Chloromethyl compounds (e.g., chloromethyl ethers, chloromethyl esters, and chloromethyl isopropyl carbonate) represent a unique intersection of synthetic utility and high-risk instability. Widely used as alkylating agents, protecting group precursors (MOM-Cl), and in prodrug synthesis, their electrophilic nature makes them acutely sensitive to hydrolysis.

Improper storage does not merely degrade purity; it creates a hazard cascade . The hydrolysis of a chloromethyl group releases hydrogen chloride (HCl) gas, leading to rapid pressurization of sealed vessels, potential explosion, and the release of carcinogenic vapors (e.g., formaldehyde, bis(chloromethyl) ether). This guide defines the thermodynamic and kinetic controls required to arrest this degradation.

Part 1: The Chemistry of Degradation

To control the storage environment, one must understand the failure mode. Chloromethyl compounds (

The Hydrolysis Mechanism

Moisture intrusion triggers a nucleophilic attack by water, displacing the chloride ion. This forms a transient hemiacetal intermediate, which rapidly collapses.

The Reaction Pathway:

-

Attack: Water attacks the methylene carbon (

or -

Release: HCl is ejected immediately (corrosive/pressure hazard).

-

Collapse: The intermediate decomposes into formaldehyde and the parent alcohol/acid.

Key Insight: The generation of HCl is autocatalytic in some matrices and chemically incompatible with metal storage components. The release of gas (

Visualization: The Hydrolysis Cascade

[2][3]

Part 2: The Hierarchy of Storage Control

Effective storage relies on three pillars: Temperature , Atmosphere , and Containment .

Storage Parameter Matrix

| Parameter | Recommended Condition | Technical Rationale |

| Temperature | -20°C (Standard) 2-8°C (Short-term) | Low temperature kinetically inhibits the hydrolysis reaction rate ( |

| Atmosphere | Argon (Preferred) Nitrogen (Acceptable) | Argon is denser than air, creating a stable "blanket" over the liquid surface that is less likely to diffuse out than Nitrogen. |

| Containment | Borosilicate Glass Sure/Seal™ or ChemSeal™ | Glass is inert to the released HCl. Plastic containers may leach or degrade. Metal is strictly forbidden due to rapid corrosion. |

| Closure | Teflon (PTFE) lined Septa | PTFE resists chemical attack from the organic vapors. The septum allows access without atmospheric exposure. |

| Secondary | Desiccator / Overpack | A secondary container with active desiccant (e.g., Drierite) acts as a firewall against ambient humidity. |

The "Headspace" Factor

Never store chloromethyl compounds in a vessel filled >80% or <10%.

-

>80%: Insufficient headspace for thermal expansion or minor gas evolution, leading to vessel rupture.

-

<10%: Excessive headspace volume increases the total amount of moisture trapped inside if the atmosphere was not perfectly exchanged.

Part 3: Operational Protocols

The moment of highest risk is not during static storage, but during transfer . The following protocol utilizes the "Positive Pressure" technique to ensure no atmosphere enters the bottle.

Protocol A: Septum Transfer (The "Double-Needle" Method)

Prerequisites:

-

Schlenk line or source of dry Inert Gas (Ar/N2).

-

Oven-dried glassware (syringes/needles).

-

Personal Protective Equipment (PPE): Butyl rubber gloves (high permeation resistance), face shield, fume hood.

Step-by-Step Workflow:

-

Equilibration: Remove the reagent bottle from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator or hood.

-

Why? Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

-

-

Purge the Syringe: Connect a syringe with a long needle to the inert gas line. Cycle (draw gas/expel) 3 times to remove air and moisture from the barrel.

-

Pressurize the Bottle: Insert a gas inlet needle (connected to Ar/N2 source, 1-2 psi) through the septum.

-

Why? This creates positive pressure inside the bottle. If a leak occurs, gas flows out, not air in.

-

-

Aspiration: Insert the sampling syringe. Invert the bottle (if volume allows) or lower the needle. Draw the liquid slowly.

-

Note: The positive pressure line will actively help push the liquid into the syringe, preventing vacuum formation.

-

-

Retraction & Seal: Withdraw the sampling syringe first. Then withdraw the gas inlet needle.

-

Parafilm: Immediately wrap the cap/septum junction with Parafilm to retard gas exchange during storage.

Visualization: The Safe Handling Loop

Part 4: Quality Control & Emergency Management

Signs of Degradation

Do not rely solely on the expiration date. Perform these visual checks:

-

Cloudiness/Precipitate: Indicates polymer formation (paraformaldehyde) or hydrolysis salts.

-

Fuming: Visible white fumes upon opening indicate high concentrations of HCl gas (hydrolysis has occurred).

-

Septum Bulging: Indicates internal pressure buildup. Do not withdraw the needle directly. Vent carefully into a neutralizing trap.

Emergency Quenching

In the event of a spill or need to dispose of compromised reagent:

-

Do not use water directly (violent reaction).

-

Neutralizing Solution: Use a dilute solution of Ammonium Hydroxide (

) or aqueous Sodium Bicarbonate mixed with ice. The ammonia reacts with formaldehyde to form hexamine (safer) and neutralizes the HCl.

References

Bifunctional Electrophiles in API Synthesis: The Technical Profile of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

Executive Summary

1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS: 55555-22-6 / 69422-57-7; also known as 2-chloro-5-nitrobenzyl chloride) represents a critical class of "bifunctional electrophiles" in medicinal chemistry.[1] Its structural uniqueness lies in the coexistence of three distinct reactive centers: a highly reactive benzylic chloride, a deactivated aryl chloride, and a reducible nitro group.

This technical guide analyzes its utility as a lynchpin intermediate for synthesizing fused heterocycles (quinazolines, indazoles) and its role in Fragment-Based Drug Discovery (FBDD). We provide a validated protocol for chemo-selective alkylation, ensuring high yields while mitigating the formation of polymerization byproducts.

Part 1: Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, researchers must understand the hierarchy of reactivity governed by its electronic structure.

The Reactivity Hierarchy

The molecule presents a "Reactivity Triad" that allows for sequential, orthogonal functionalization.

-

Primary Electrophile (Benzylic Chloride):

-

Mechanism:

(Nucleophilic Substitution). -

Reactivity: High. The benzylic carbon is electron-deficient, further activated by the inductive effect of the ortho-chloro and para-nitro groups.

-

Application: Rapid alkylation of amines, thiols, or phenoxides under mild basic conditions.

-

-

Secondary Electrophile (Aryl Chloride):

-

Mechanism:

(Nucleophilic Aromatic Substitution). -

Reactivity: Low to Moderate. While the nitro group at the para position activates this bond, the steric bulk of the adjacent chloromethyl group can hinder attack.

-

Application: Requires forcing conditions (high heat, strong nucleophiles) or transition metal catalysis (Buchwald-Hartwig) after the benzylic position has been reacted.

-

-

Latent Nucleophile (Nitro Group):

-

Mechanism: Reduction

Cyclization. -

Application: Reduction to aniline (

) triggers intramolecular cyclization with the pendant groups introduced at the benzylic position, forming heterocycles like Quinazolines or 1,4-Benzodiazepines .

-

Visualization: The Reactivity Triad

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Figure 1: Chemo-selective reaction pathways. Note that Pathway A is typically the first step in API synthesis sequences.

Part 2: Pharmaceutical Applications[2][3]

Synthesis of Quinazoline-Based Kinase Inhibitors

The quinazoline pharmacophore is ubiquitous in EGFR inhibitors (e.g., Afatinib, Lapatinib). 1-Chloro-2-(chloromethyl)-4-nitrobenzene serves as a "pre-oxidized" scaffold for constructing the C-ring of these systems.

-

Mechanism:

-

Alkylation: The benzylic chloride is reacted with a primary amine (e.g., 3-chloro-4-fluoroaniline).

-

Cyclization: The nitro group is reduced to an amine.[2] In the presence of an ortho-ester or aldehyde, the newly formed aniline attacks the electrophilic carbon, closing the pyrimidine ring.

-

Result: A 6-substituted quinazoline, a key substitution pattern for modulating potency against resistant kinase mutations.

-

Indazole Formation via Davis-Beirut Reaction

This scaffold is ideal for synthesizing 2H-indazoles, which are potent scaffolds for anti-inflammatory drugs and antifungals.

-

Route: Reaction with primary amines followed by base-mediated reductive cyclization allows for the formation of the N-N bond characteristic of indazoles, utilizing the ortho relationship between the nitro and chloromethyl groups.

Part 3: Detailed Experimental Protocol

Protocol: Chemo-Selective Benzylic Amination

Objective: To selectively substitute the benzylic chloride with a secondary amine (Morpholine) without displacing the aryl chloride or reducing the nitro group.

Reagents:

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene (1.0 eq)[1]

-

Morpholine (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetonitrile (ACN, anhydrous)

Methodology:

-

Preparation: Dissolve 1-Chloro-2-(chloromethyl)-4-nitrobenzene (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the competing

reaction at the aryl chloride position. -

Base Addition: Add

(20 mmol) in a single portion. -

Nucleophile Addition: Add Morpholine (11 mmol) dropwise over 15 minutes.

-

Critical Step: Rapid addition can cause localized exotherms, potentially leading to double-alkylation or dimerization.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by a lower -

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in DCM, wash with water (

) and Brine ( -

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Workflow Visualization

Figure 2: Step-by-step workflow for the selective synthesis of benzylamine intermediates.

Part 4: Safety & Handling (HSE Profile)

Warning: This compound is a Benzylic Halide . It acts as a potent alkylating agent in biological systems (lachrymator).

| Hazard Class | GHS Code | Description | Mitigation |

| Acute Toxicity | H302 | Harmful if swallowed.[1][3] | Wear FFP3 respirator; avoid dust generation. |

| Skin Corrosion | H314 | Causes severe skin burns (Category 1B).[1] | Double nitrile gloves; immediate wash with 2% |

| Lachrymator | N/A | Induces tearing/respiratory distress. | MUST be handled in a functional fume hood. |

| Reactivity | N/A | Reacts violently with strong oxidizers. | Store under inert gas (Argon) at <25°C. |

Decontamination: Spills should be neutralized with a dilute solution of ammonia or ethanolic KOH to convert the alkyl chloride to the less toxic amine or ether before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link]

-

Wang, Z., et al. (2021). Synthesis of quinazolines via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation.[4] Synthesis, 53, 1356-1364.[4] (Contextual grounding for Quinazoline synthesis from o-nitrobenzyl precursors).

- World Intellectual Property Organization (2001).WO2001068615A1 - Quinazoline synthesis.

-

Loba Chemie (2019). Material Safety Data Sheet: 1-Chloro-4-nitrobenzene derivatives. Retrieved from [Link] (General safety data for chloronitrobenzene class).[3]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 1-Chloro-2-(chloromethyl)-4-nitrobenzene in Synthetic Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of the versatile intermediate, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. This document provides in-depth protocols, mechanistic insights, and safety considerations to facilitate its effective use in the laboratory.

Introduction: A Bifunctional Building Block for Complex Scaffolds

1-Chloro-2-(chloromethyl)-4-nitrobenzene is a valuable bifunctional aromatic compound, featuring two distinct reactive sites for nucleophilic substitution: a benzylic chloride and an aryl chloride. The presence of a strongly electron-withdrawing nitro group at the para-position to the aryl chloride significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2][3] This electronic feature, combined with the inherent reactivity of the benzylic chloride, makes this molecule a strategic precursor for the synthesis of a wide array of complex organic molecules, including pharmaceutically relevant heterocyclic systems like quinazolinones.[4][5][6]

The dual reactivity allows for sequential and selective functionalization, providing a robust platform for building molecular complexity. This guide will detail a plausible synthetic route to 1-Chloro-2-(chloromethyl)-4-nitrobenzene and provide a validated protocol for its subsequent use in the synthesis of a quinazolinone derivative, a scaffold found in numerous bioactive compounds.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe handling and effective use of any chemical intermediate.

Table 1: Physicochemical Properties of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

| Property | Value | Source |

| CAS Number | 69422-57-7 | [7][8] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [7][8] |

| Molecular Weight | 206.03 g/mol | [8] |

| Appearance | Likely a solid | Inferred from related compounds |

| Boiling Point | 317.9 °C | [7] |

| Melting Point | Not explicitly available, but related isomers have melting points in the range of 40-50 °C | [9] |

| Density | 1.462 g/cm³ | [7] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [8] |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [8] |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. | [8] |

| Toxic if swallowed, in contact with skin or if inhaled. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [10] |

| Suspected of causing genetic defects and cancer. | P201: Obtain special instructions before use. | [10] |

| Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [10] |

Synthesis Protocol 1: Preparation of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

The synthesis of 1-Chloro-2-(chloromethyl)-4-nitrobenzene can be achieved through the free-radical chlorination of 2-chloro-5-nitrotoluene. This reaction proceeds via a stepwise substitution of the benzylic protons with chlorine atoms, initiated by UV light or a chemical initiator. Careful control of the reaction conditions is crucial to favor the formation of the desired monochlorinated product and minimize over-chlorination to the dichloromethyl derivative.[11]

Experimental Protocol:

Materials:

-

2-Chloro-5-nitrotoluene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

UV lamp (optional, if a photochemical initiator is not used)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.05 equivalents).

-

Initiation and Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. For photochemical initiation, irradiate the flask with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a 10% aqueous sodium carbonate solution to remove any acidic impurities, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Rationale Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a convenient and safer alternative to gaseous chlorine for benzylic chlorination. It provides a controlled source of chlorine radicals.

-

Benzoyl Peroxide (BPO) or AIBN: These are common radical initiators that decompose upon heating to generate radicals, which then initiate the chain reaction.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of NCS and potential side reactions.

-

Washing with Sodium Carbonate: This step is crucial to neutralize any acidic byproducts, such as hydrogen chloride, that may have formed during the reaction.

Application Protocol 2: Synthesis of a Quinazolinone Derivative

1-Chloro-2-(chloromethyl)-4-nitrobenzene serves as an excellent starting material for the synthesis of quinazolinone derivatives. The following protocol outlines a two-step process involving an initial nucleophilic substitution at the benzylic position, followed by a reductive cyclization.

Experimental Workflow:

Caption: Workflow for the synthesis of a quinazolinone derivative.

Step 1: Nucleophilic Substitution at the Benzylic Position

Materials:

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene

-

Aniline (or other primary amine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Chloro-2-(chloromethyl)-4-nitrobenzene (1 equivalent) in acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2 equivalents) and aniline (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: The crude intermediate can be purified by column chromatography or recrystallization.

Step 2: Reductive Cyclization

Materials:

-

N-((2-chloro-5-nitrophenyl)methyl)aniline (from Step 1)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

Reduction of Nitro Group: Dissolve the intermediate from Step 1 in ethanol. Add an excess of stannous chloride dihydrate (4-5 equivalents) and heat the mixture to reflux.

-

Acidification: Slowly add concentrated hydrochloric acid and continue refluxing for 2-4 hours. This step facilitates both the reduction and the subsequent cyclization.

-

Neutralization: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final quinazolinone derivative by column chromatography or recrystallization.

Mechanistic Rationale:

Caption: Simplified reaction mechanism.

The initial step is a standard SN2 reaction at the highly reactive benzylic chloride. The subsequent step involves the reduction of the nitro group to an amine using stannous chloride in an acidic medium. The newly formed aromatic amine then undergoes an intramolecular nucleophilic attack on the carbon of the imine formed in situ (or a related electrophilic species), leading to the formation of the quinazolinone ring system.

Conclusion

1-Chloro-2-(chloromethyl)-4-nitrobenzene is a strategically important intermediate that offers synthetic chemists a reliable and versatile tool for the construction of complex molecular architectures. The protocols detailed in these application notes provide a solid foundation for its synthesis and subsequent utilization. By understanding the underlying reactivity and adhering to the outlined procedures and safety precautions, researchers can effectively leverage this bifunctional building block in their synthetic endeavors, particularly in the realm of medicinal chemistry and drug discovery.

References

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]

-

Safety data sheet - 1-Chloro-4-nitrobenzene. CPAchem. [Link]

-

Synthesis of 1-substituted-2-chloromethyl-4-(1H)-quinazolinones antimicrobial agents. ResearchGate. [Link]

-

ICSC 0028 - 1-CHLORO-2-NITROBENZENE. INCHEM. [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. OEHHA. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

1-chloro-2-methyl-4-nitrobenzene. ChemSynthesis. [Link]

-

Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry. [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Cole-Parmer. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives. Bentham Science. [Link]

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene. PubChem. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]

-

Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]

-

Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... Filo. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. echemi.com [echemi.com]

- 8. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. cpachem.com [cpachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-2-(chloromethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 1-chloro-2-(chloromethyl)-4-nitrobenzene, a versatile bifunctional electrophile. The presence of two distinct reactive sites—a benzylic chloride and an aryl chloride activated by a para-nitro group—imparts a tunable reactivity profile that can be exploited for the selective synthesis of a wide array of chemical intermediates. This document elucidates the underlying principles governing the selective substitution at each position and furnishes detailed, field-proven protocols for reactions with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The causality behind experimental choices, such as solvent, temperature, and base, is explained to empower researchers in optimizing reaction conditions for desired outcomes, from selective monosubstitution to exhaustive disubstitution.

Introduction: The Dichotomy of Reactivity

1-Chloro-2-(chloromethyl)-4-nitrobenzene, also known as 2-chloro-5-nitrobenzyl chloride, is a valuable building block in organic synthesis due to its dual electrophilic nature. It possesses two carbon-chlorine bonds susceptible to nucleophilic attack, but their reactivity is governed by fundamentally different mechanistic pathways.

-

The Benzylic Chloride: The chloromethyl group represents a benzylic halide. Benzylic halides are significantly more reactive than typical alkyl halides in nucleophilic substitution reactions.[1] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions through resonance.[2][3] For this primary benzylic chloride, the S(_N)2 pathway is generally favored, involving a backside attack by the nucleophile.[4]

-

The Aryl Chloride: The chlorine atom directly attached to the benzene ring is an aryl halide. Aryl halides are typically unreactive towards nucleophilic substitution.[2] However, the presence of a strong electron-withdrawing group, such as the nitro group (–NO(_2)) at the ortho or para position, dramatically increases the reactivity of the aryl halide towards nucleophilic aromatic substitution (S(_N)Ar).[5][6] The nitro group at the para position in the title compound serves this activating role by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[5]

This dichotomy in reactivity allows for a high degree of selectivity. Milder reaction conditions typically favor substitution at the more labile benzylic position, while more forcing conditions are required to induce substitution at the aryl position.

Diagram 1: Competing Nucleophilic Substitution Sites

Caption: Workflow illustrating the selective substitution pathways.

Selective Substitution at the Benzylic Position (S(_N)2 Reactions)

The benzylic chloride is the more reactive of the two leaving groups. Consequently, selective monosubstitution at this position can be achieved with a wide range of nucleophiles under relatively mild conditions, typically at or slightly above room temperature. The use of polar aprotic solvents like acetone, acetonitrile, or DMF can accelerate these S(_N)2 reactions.[7]

Synthesis of 2-Chloro-5-nitrobenzyl Ethers (O-Alkylation)

The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a classic and efficient method for preparing ethers.[8] For the synthesis of 2-chloro-5-nitrobenzyl ethers, the alkoxide is typically generated in situ by treating the corresponding alcohol with a suitable base.

Protocol 2.1.1: Synthesis of 2-Chloro-5-nitrobenzyl Methyl Ether

-

Materials:

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene (1.0 eq)

-

Methanol (as solvent and reagent)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous (1.5 eq)

-

Acetone (optional co-solvent)

-

-

Procedure:

-

To a stirred solution of 1-chloro-2-(chloromethyl)-4-nitrobenzene in methanol, add anhydrous potassium carbonate.

-

Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ether.

-

-

Causality and Optimization:

-

Base: Potassium carbonate is a mild base, sufficient to deprotonate methanol to its conjugate base, methoxide, without promoting elimination or other side reactions. Stronger bases like sodium hydride could be used but are often unnecessary.

-

Solvent: Methanol serves as both the nucleophile and the solvent, maximizing the concentration of the reacting species.

-

Temperature: Refluxing ensures a reasonable reaction rate without providing enough energy to activate the less reactive aryl chloride.

-

Synthesis of N-(2-Chloro-5-nitrobenzyl)amines (N-Alkylation)

Primary and secondary amines are excellent nucleophiles for the S(_N)2 displacement of the benzylic chloride. A base is often included to scavenge the HCl generated during the reaction.

Protocol 2.2.1: Synthesis of N-Benzyl-(2-chloro-5-nitrobenzyl)amine

-

Materials:

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et(_3)N) (1.2 eq)

-

Acetonitrile (CH(_3)CN)

-

-

Procedure:

-

Dissolve 1-chloro-2-(chloromethyl)-4-nitrobenzene in acetonitrile.

-

Add benzylamine followed by triethylamine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with dilute HCl (to remove excess benzylamine), saturated NaHCO(_3) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

-

Causality and Optimization:

-

Stoichiometry: A slight excess of the amine ensures complete consumption of the benzyl chloride.

-

Base: Triethylamine is a non-nucleophilic organic base used to neutralize the HCl formed, preventing the protonation and deactivation of the nucleophilic amine.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively solvates the ions involved in the S(_N)2 transition state, thereby accelerating the reaction.

-

Synthesis of 2-Chloro-5-nitrobenzyl Thioethers (S-Alkylation)

Thiols are highly potent nucleophiles and react readily with the benzylic chloride.[9] The corresponding thiolate, generated with a mild base, is an even stronger nucleophile.

Protocol 2.3.1: Synthesis of 2-Chloro-5-nitrobenzyl Phenyl Thioether

-

Materials:

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene (1.0 eq)

-

Thiophenol (1.05 eq)

-

Potassium carbonate (K(_2)CO(_3)) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of thiophenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature to form the thiophenolate.

-

Add a solution of 1-chloro-2-(chloromethyl)-4-nitrobenzene in DMF dropwise to the mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M NaOH solution (to remove excess thiophenol) and brine.

-

Dry, filter, and concentrate the organic phase to obtain the crude thioether, which can be purified by column chromatography.

-

-

Causality and Optimization:

-

Thiolate Formation: Pre-forming the thiolate with K(_2)CO(_3) enhances the nucleophilicity of the sulfur atom.

-

Solvent: DMF is an excellent polar aprotic solvent for S(_N)2 reactions, facilitating the dissolution of reactants and stabilizing the transition state.

-

Selective Substitution at the Aryl Position (S(_N)Ar Reactions)

Substitution of the aryl chloride requires more forcing conditions than the benzylic chloride. The S(_N)Ar mechanism is facilitated by high temperatures and often requires a base. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex.[6] The stability of this intermediate is crucial, and it is enhanced by the para-nitro group.[10]

Protocol 3.1.1: Synthesis of 2-(Aminomethyl)-4-nitro-N-phenylaniline

This protocol describes a reaction where the aryl chloride is substituted by an amine. It is based on procedures for similar activated aryl chlorides.[11]

-

Materials:

-

1-(Aminomethyl)-2-chloro-4-nitrobenzene (prepared from the corresponding benzyl chloride via azide reduction or Gabriel synthesis) (1.0 eq)

-

Aniline (2.0-3.0 eq)

-

Potassium carbonate (K(_2)CO(_3)) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

Combine the benzylic amine substrate, aniline, and potassium carbonate in DMSO.

-

Heat the mixture to 120-150 °C in a sealed tube or under a reflux condenser.

-

Maintain the temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Causality and Optimization:

-

Temperature: High temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex.

-

Solvent: High-boiling polar aprotic solvents like DMSO or NMP are ideal as they can dissolve the reactants and withstand the high reaction temperatures.

-

Base: A base like K(_2)CO(_3) is often required to facilitate the elimination of HCl from the Meisenheimer intermediate.

-

Nucleophile Concentration: Using an excess of the amine nucleophile can help drive the reaction to completion.

-

Disubstitution Reactions

By employing a sufficiently strong nucleophile and forcing conditions, it is possible to substitute both chlorine atoms. The reaction will proceed sequentially, with the more reactive benzylic chloride being displaced first, followed by the aryl chloride.

Protocol 4.1.1: Synthesis of 1-(Methoxymethyl)-2-methoxy-4-nitrobenzene

-

Materials:

-

1-Chloro-2-(chloromethyl)-4-nitrobenzene (1.0 eq)

-